molecular formula C21H25N3O3 B2880251 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 2034500-01-9

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2880251
CAS No.: 2034500-01-9
M. Wt: 367.449
InChI Key: WZWSDVOAFLPJND-UHFFFAOYSA-N
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Description

The compound 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a structurally complex molecule featuring a piperidine ring substituted at the 3-position with a 2,6-dimethylpyrimidin-4-yloxy group and a phenyl-substituted butane-1,4-dione moiety. This combination suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where such structural motifs are critical .

Properties

IUPAC Name

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-13-20(23-16(2)22-15)27-18-9-6-12-24(14-18)21(26)11-10-19(25)17-7-4-3-5-8-17/h3-5,7-8,13,18H,6,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWSDVOAFLPJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between 2,6-dimethylpyrimidine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine ring.

    Formation of the Phenylbutane Backbone: The final step involves the coupling of the phenylbutane moiety to the piperidine-pyrimidine intermediate through a series of reactions, such as Friedel-Crafts acylation or alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

Target Compound
  • Key Features :
    • Piperidine substituted at the 3-position with a 2,6-dimethylpyrimidin-4-yloxy group.
    • Butane-1,4-dione linked to a phenyl group.
    • Molecular formula: C₂₂H₂₅N₃O₄ (calculated molecular weight: 395.45 g/mol).
  • The dimethyl groups on pyrimidine may improve metabolic stability and lipophilicity.
MK88 (1-(thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione)
  • Key Features: Piperidine substituted at the 4-position with a 4-(trifluoromethyl)phenyl group. Butane-1,4-dione linked to a thiophen-2-yl group. Molecular formula: C₁₉H₁₆F₃NO₂S (calculated molecular weight: ~387.4 g/mol).
  • Functional Implications :
    • The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, enhancing membrane permeability and metabolic resistance.
    • Thiophene introduces sulfur-based interactions but lacks hydrogen-bonding capacity compared to pyrimidine.
1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione (CAS 60755-22-8)
  • Key Features: No piperidine moiety. Butane-1,4-dione linked to a 4-methoxyphenyl and a phenyl group. Molecular formula: C₁₇H₁₆O₃ (molecular weight: 268.31 g/mol).
  • Functional Implications :
    • The methoxy group enhances solubility via polar interactions but reduces lipophilicity.
    • Simpler structure lacks the conformational flexibility of piperidine derivatives.

Biological Activity

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a compound with significant potential in pharmacology due to its unique structural features. The compound consists of a piperidine ring, a pyrimidine moiety, and a butane-1,4-dione structure, which contribute to its biological activities. This article aims to summarize the current understanding of its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

The molecular formula of the compound is C21H25N3O3C_{21}H_{25}N_{3}O_{3}, with a molecular weight of approximately 367.449 g/mol. Its structural characteristics allow for various chemical reactions that can enhance its biological activity.

PropertyValue
Molecular FormulaC21H25N3O3C_{21}H_{25}N_{3}O_{3}
Molecular Weight367.449 g/mol
Structural FeaturesPiperidine, Pyrimidine

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor . Preliminary studies suggest it interacts with specific enzymes involved in metabolic pathways, potentially modulating their activity. This interaction could lead to therapeutic benefits in conditions where enzyme regulation is crucial.

Receptor Interactions

The compound is also believed to interact with various biological receptors. These interactions may influence several biochemical pathways, leading to potential therapeutic effects. Understanding these receptor interactions remains an active area of research.

Interaction Studies

Initial findings from interaction studies show that this compound may bind selectively to certain receptors and enzymes. For instance:

  • Enzyme Binding : Studies have demonstrated that the compound binds effectively to enzymes involved in neurotransmitter regulation.
  • Receptor Modulation : Research indicates that it may act as a modulator for receptors associated with pain and inflammation pathways.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-oneContains piperidine and pyrimidineLacks the butane dione functionality
2-(2-Methylpyrimidin-5-yloxy)piperidineSimilar piperidine structureDifferent pyrimidine substitution pattern
3-(Pyridin-2-yloxy)piperidineContains piperidine with a pyridine substituentDifferent heterocyclic ring compared to pyrimidine

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its ability to modulate enzyme activity and receptor interactions contributes significantly to its pharmacological profile.

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